Cas no 28461-49-6 (2-amino-5-methylbenzene-1-carbohydrazide)

2-Amino-5-methylbenzene-1-carbohydrazide is a specialized carbohydrazide derivative featuring both an amino and a methyl substituent on the benzene ring. This compound is characterized by its reactive hydrazide functional group, which makes it a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of the amino group enhances its nucleophilicity, facilitating further chemical modifications, while the methyl group can influence the steric and electronic properties of the molecule. Its structural features make it suitable for applications in medicinal chemistry, such as the development of bioactive molecules or chelating agents. The compound exhibits good stability under standard conditions, ensuring reliable performance in synthetic processes.
2-amino-5-methylbenzene-1-carbohydrazide structure
28461-49-6 structure
Product Name:2-amino-5-methylbenzene-1-carbohydrazide
CAS No:28461-49-6
MF:C8H11N3O
MW:165.192441225052
MDL:MFCD00111324
CID:239695
PubChem ID:2774226
Update Time:2025-11-01

2-amino-5-methylbenzene-1-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-amino-5-methyl-, hydrazide
    • 2-AMINO-5-METHYLBENZENE-1-CARBOHYDRAZIDE
    • 2-amino-5-methylbenzohydrazide
    • 2-(Hydrazinocarbonyl)-4-methylaniline
    • 2-Amino-5-methylbenzohydrazid
    • 2-Amino-5-methylbenzoic Acid Hydrazide
    • 2-Amino-5-methylbenzoyl Hydrazide
    • 2-azanyl-5-methyl-benzohydrazide
    • 5-methylanthranilic hydrazide
    • 5-Methylanthranilsaeurehydrazid
    • methyl-5 amino-2 benzohydrazide
    • MFCD00111324
    • DTXSID90378947
    • A819460
    • AKOS002666247
    • 2-Amino-5-methyl benzene-1-carbohydrazide
    • Benzoic acid, 2-amino-5-methyl-, hydrazide
    • CS-0450457
    • PS-4133
    • 2-Amino-5-methylbenzhydrazide
    • 28461-49-6
    • FT-0638779
    • 2-amino-5-methylbenzene-1-carbohydrazide
    • MDL: MFCD00111324
    • Inchi: 1S/C8H11N3O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12)
    • InChI Key: TYOORXFLYLJSOE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C)C=CC=1N)NN

Computed Properties

  • Exact Mass: 165.09000
  • Monoisotopic Mass: 165.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 81.1A^2

Experimental Properties

  • Density: 1.219
  • Melting Point: 133 °C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.623
  • PSA: 81.14000
  • LogP: 1.85310

2-amino-5-methylbenzene-1-carbohydrazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Additional information on 2-amino-5-methylbenzene-1-carbohydrazide

Comprehensive Overview of 2-amino-5-methylbenzene-1-carbohydrazide (CAS No. 28461-49-6)

2-amino-5-methylbenzene-1-carbohydrazide (CAS No. 28461-49-6) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring both amino and carbohydrazide functional groups, makes it a versatile intermediate in synthesizing heterocyclic compounds. Researchers are increasingly focusing on its potential applications in drug discovery, particularly in developing antimicrobial agents and enzyme inhibitors, aligning with the growing demand for novel therapeutics.

The compound's chemical properties have garnered attention in recent years due to its role in green chemistry initiatives. With sustainability becoming a global priority, 2-amino-5-methylbenzene-1-carbohydrazide is being studied for its potential in eco-friendly synthesis routes. Its solubility in polar solvents and thermal stability make it suitable for various industrial applications, including catalysis and material science. These characteristics are frequently searched by professionals seeking high-performance intermediates.

In analytical chemistry, 28461-49-6 serves as a reference standard for HPLC and mass spectrometry applications. Laboratories value its well-defined chromatographic behavior, which aids in method development for detecting similar aromatic compounds. Recent publications highlight its utility in chemo-sensing technologies, addressing the need for precise detection methods in environmental monitoring—a hot topic in scientific communities.

The synthesis optimization of 2-amino-5-methylbenzene-1-carbohydrazide remains an active research area, with studies exploring microwave-assisted reactions and flow chemistry techniques. These modern approaches cater to the pharmaceutical industry's demand for process intensification, reducing both production time and waste generation. Such innovations respond to frequent queries about cost-effective synthetic routes in organic chemistry forums.

From a structure-activity relationship perspective, the compound's methyl-substituted benzene ring contributes to its bioavailability in medicinal chemistry projects. Computational chemists often investigate its molecular docking potential with biological targets, particularly in neurodegenerative disease research—a trending subject in life sciences. This aligns with numerous searches about small molecule modulators for CNS disorders.

Quality control specifications for CAS 28461-49-6 typically include ≥98% purity by NMR analysis, meeting stringent requirements for research-grade chemicals. Suppliers emphasize batch-to-batch consistency, a critical factor for reproducibility in academic and industrial settings. These quality parameters are frequently compared in chemical sourcing discussions across procurement platforms.

Emerging applications in coordination chemistry demonstrate the compound's ability to form stable complexes with transition metals. This property fuels investigations into catalytic systems for organic transformations, answering industry needs for selective oxidation processes. Such developments correlate with rising searches for ligand design strategies in inorganic chemistry.

Storage recommendations for 2-amino-5-methylbenzene-1-carbohydrazide highlight its moisture sensitivity, requiring desiccated conditions at room temperature. Proper handling protocols are often queried by laboratory technicians, reflecting the compound's hygroscopic nature. These practical considerations are crucial for maintaining compound integrity during long-term storage.

The compound's spectral data (including IR and UV-Vis profiles) are extensively documented in chemical databases, serving as valuable references for compound characterization workflows. Researchers consistently search for such spectroscopic fingerprints when verifying synthetic products or analyzing unknown samples in forensic chemistry applications.

Recent patent analyses reveal growing interest in 28461-49-6 as a building block for functional materials, particularly in organic electronics. Its conjugated system shows promise for developing semiconducting polymers, addressing the surge in demand for flexible electronics components—a rapidly expanding market sector with substantial research investment.

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